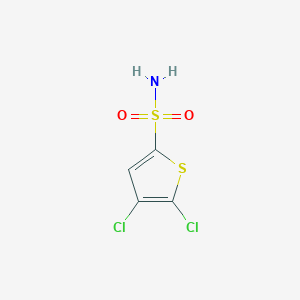

4,5-Dichlorothiophene-2-sulfonamide

Description

The exact mass of the compound 4,5-Dichlorothiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dichlorothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichlorothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNSTFOQDGQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395522 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256353-34-1 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dichlorothiophene-2-sulfonamide molecular weight

An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonamide for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichlorothiophene-2-sulfonamide, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and material science. We delve into its fundamental physicochemical properties, including its precise molecular weight of 232.11 g/mol , and explore its synthesis, potential reactivity, and key applications.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a versatile chemical scaffold. The guide consolidates critical safety and handling protocols and presents exemplary experimental workflows to facilitate its integration into advanced research programs.

Introduction: The Significance of the Thiophene-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of FDA-approved drugs targeting numerous diseases, including cancer, viral infections, and inflammatory conditions.[4][5] Its utility stems from its ability to act as a stable, non-classical bioisostere for amide bonds, offering improved metabolic stability and unique hydrogen bonding capabilities. When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold gains distinct electronic and steric properties that can be exploited for targeted molecular design.

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged structure in drug discovery. Its presence can enhance a molecule's metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles. The specific substitution pattern of 4,5-Dichlorothiophene-2-sulfonamide, featuring two chlorine atoms adjacent to the sulfur atom and a sulfonamide group at the 2-position, creates a unique electronic environment that makes it a compelling building block for developing novel enzyme inhibitors and advanced materials.[6]

Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of 4,5-Dichlorothiophene-2-sulfonamide are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 232.11 g/mol | [1][2][3] |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][2][6] |

| CAS Number | 256353-34-1 | [1][2][3][6] |

| IUPAC Name | 4,5-dichlorothiophene-2-sulfonamide | [6] |

| Synonyms | 4,5-Dichloro-2-thiophenesulfonamide | [2][3] |

| Physical Form | Solid | [3] |

| SMILES String | NS(=O)(=O)c1cc(Cl)c(Cl)s1 | [3] |

| InChI Key | JKBNSTFOQDGQLS-UHFFFAOYSA-N | [3][6] |

Synthesis and Chemical Reactivity

The synthesis of 4,5-Dichlorothiophene-2-sulfonamide is a multi-step process that leverages established principles of electrophilic aromatic substitution on a thiophene core. The general and most direct pathway involves two key transformations.

Causality of the Synthetic Pathway:

-

Chlorosulfonylation: The starting material, 2,5-dichlorothiophene, is subjected to chlorosulfonic acid. The thiophene ring is electron-rich, making it susceptible to electrophilic attack. Chlorosulfonic acid serves as a potent electrophile, installing a sulfonyl chloride group (-SO₂Cl) primarily at the electron-rich 2-position.

-

Amination: The resulting 4,5-dichlorothiophene-2-sulfonyl chloride is a reactive intermediate. It is not typically isolated but is directly treated with an ammonia source (e.g., aqueous ammonia) in a nucleophilic substitution reaction. The nitrogen atom of ammonia displaces the chloride on the sulfonyl group to form the stable sulfonamide.[6]

Caption: Key application areas for 4,5-Dichlorothiophene-2-sulfonamide.

Exemplary Experimental Protocol: N-Alkylation

To demonstrate the utility of this compound as a chemical building block, the following protocol details a standard N-alkylation reaction. This workflow is a self-validating system, incorporating in-process controls and post-reaction characterization to ensure the integrity of the final product.

Objective: To synthesize an N-alkylated derivative of 4,5-Dichlorothiophene-2-sulfonamide.

Materials:

-

4,5-Dichlorothiophene-2-sulfonamide (1.0 eq)

-

Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 1.5 eq)

-

Solvent (e.g., Acetonitrile, ACN)

-

TLC plates, Ethyl Acetate, Hexanes

Protocol Steps:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4,5-Dichlorothiophene-2-sulfonamide and potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is critical to prevent side reactions involving water.

-

Reactant Addition: Add the alkyl halide dropwise to the stirring suspension at room temperature.

-

Reaction & Monitoring: Heat the reaction mixture (e.g., to 60°C) and monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. This provides a real-time, semi-quantitative check on the reaction's status.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base (K₂CO₃) and wash with a small amount of solvent.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography to isolate the desired N-alkylated sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). This final step provides definitive validation of the experimental outcome.

Caption: Experimental workflow for N-alkylation and validation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling 4,5-Dichlorothiophene-2-sulfonamide. It is intended for research use only by trained professionals. [1][2]

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4) [3] * Skin Irritation (Category 2) [3] * Eye Irritation (Category 2) [3] * Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [3]* Hazard Statements (H-Codes):

-

H302: Harmful if swallowed. [3][7] * H315: Causes skin irritation. [3][7] * H319: Causes serious eye irritation. [3][7] * H335: May cause respiratory irritation. [3][7]* Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust. [3][7] * P264: Wash skin thoroughly after handling. [3] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [3] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Personal Protective Equipment (PPE):

-

Respiratory: Use a NIOSH-approved N95 dust mask or higher. [3] * Eyes: Wear chemical safety goggles or face shield. [3] * Hands: Wear appropriate chemical-resistant gloves. [3]

-

Conclusion

4,5-Dichlorothiophene-2-sulfonamide is a well-defined chemical entity with significant potential for advanced scientific applications. Its precise molecular weight, defined structure, and versatile reactivity make it an attractive building block for medicinal chemists aiming to develop novel therapeutics and for material scientists exploring new functional polymers. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively and safely unlock the full potential of this valuable compound.

References

-

4, 5-Dichlorothiophene-2-sulfonamide, min 97%, 1 gram . LabAlley. [Link]

-

Safety Data Sheet - SynZeal . SynZeal. [Link]

-

4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem . PubChem. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode . PubMed. [Link]

-

Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]

-

Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research . International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) . Qeios. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Macmillan Group - Princeton University. [Link]

-

Sulfonamide synthesis by aminosulfonylation . Organic Chemistry Portal. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . National Library of Medicine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4,5-Dichlorothiophene-2-sulfonamide 256353-34-1 [sigmaaldrich.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 6. Buy 4,5-Dichlorothiophene-2-sulfonamide | 256353-34-1 [smolecule.com]

- 7. synzeal.com [synzeal.com]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonamide

Introduction: A Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the heterocyclic compounds, thiophene sulfonamides have emerged as a privileged structure, demonstrating a remarkable versatility that has led to their incorporation into a multitude of clinically significant agents. This guide focuses on a key intermediate, 4,5-Dichlorothiophene-2-sulfonamide , a molecule that serves as a critical building block for a range of biologically active compounds, most notably as potent inhibitors of carbonic anhydrase isoenzymes.

The presence of a sulfonamide group (-SO₂NH₂) is a well-established pharmacophore for carbonic anhydrase inhibition, a mechanism central to the treatment of glaucoma, edema, and certain neurological disorders. The thiophene ring, a bioisostere of the benzene ring, offers a unique electronic and steric profile, while the dichloro-substitution pattern at the 4 and 5 positions provides a handle for further synthetic elaboration and influences the overall physicochemical properties of the molecule. This guide will provide an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 4,5-Dichlorothiophene-2-sulfonamide, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable compound in their scientific pursuits.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 4,5-Dichlorothiophene-2-sulfonamide is essential for its effective utilization in synthesis and drug design.

Structural and Molecular Data

The structural and molecular details of 4,5-Dichlorothiophene-2-sulfonamide are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4,5-dichlorothiophene-2-sulfonamide | [1] |

| CAS Number | 256353-34-1 | [1] |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1] |

| Molecular Weight | 232.11 g/mol | [1] |

| Canonical SMILES | C1=C(SC(=C1Cl)Cl)S(=O)(=O)N | [1] |

| InChI Key | JKBNSTFOQDGQLS-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [2] |

The molecule's structure, characterized by the dichlorinated thiophene ring and the sulfonamide group, is the primary determinant of its reactivity and biological activity.

Caption: Chemical structure of 4,5-Dichlorothiophene-2-sulfonamide.

Solubility and Acidity

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 4,5-Dichlorothiophene-2-sulfonamide are key to its utility as a versatile intermediate.

Synthetic Pathway

The most common and direct route to 4,5-Dichlorothiophene-2-sulfonamide involves a two-step process starting from 2,5-dichlorothiophene.[4]

-

Chlorosulfonation: 2,5-Dichlorothiophene is reacted with an excess of chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is introduced onto the thiophene ring. The reaction typically proceeds at elevated temperatures. It is important to note that this reaction can lead to a mixture of isomers, including 4,5-dichlorothiophene-3-sulfonamide.[4] Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 2-sulfonyl chloride intermediate.

-

Aminolysis/Ammonolysis: The resulting 4,5-dichlorothiophene-2-sulfonyl chloride is then treated with aqueous ammonia (NH₄OH) to convert the sulfonyl chloride group into the desired sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Caption: General synthesis pathway for 4,5-Dichlorothiophene-2-sulfonamide.

Experimental Protocol: Chlorosulfonation of 2,5-Dichlorothiophene

The following is a representative, generalized protocol for the chlorosulfonation step, based on established procedures for similar compounds.[5]

Caution: This reaction involves highly corrosive reagents and evolves hydrogen chloride gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).

-

Reagent Addition: Charge the flask with chlorosulfonic acid. Cool the flask in an ice-water bath.

-

Reaction: Add 2,5-dichlorothiophene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 15°C.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 4,5-dichlorothiophene-2-sulfonyl chloride can then be dried and used in the subsequent ammonolysis step.

Reactivity Profile

The reactivity of 4,5-Dichlorothiophene-2-sulfonamide is dominated by the sulfonamide group and the dichlorinated thiophene ring.

-

N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to generate secondary sulfonamides. This is a common strategy for modifying the "tail" of carbonic anhydrase inhibitors to optimize their binding affinity and selectivity.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms on the thiophene ring are activated towards nucleophilic aromatic substitution, although less so than in more electron-deficient systems. This allows for the introduction of various functional groups at the 4- and 5-positions, providing a route to a diverse library of analogs.

-

Electrophilic Aromatic Substitution: The remaining C-H position on the thiophene ring (position 3) is susceptible to electrophilic attack, although the electron-withdrawing nature of the sulfonyl and chloro groups deactivates the ring towards this type of reaction.

Application in Drug Discovery: A Precursor to Carbonic Anhydrase Inhibitors

The primary and most significant application of 4,5-Dichlorothiophene-2-sulfonamide is as a key intermediate in the synthesis of potent carbonic anhydrase (CA) inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Sulfonamide-based inhibitors function by coordinating to the Zn²⁺ ion in the enzyme's active site. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-binding group, effectively displacing the zinc-bound water molecule and inhibiting the enzyme's catalytic activity.[6]

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

The 4,5-Dichlorothiophene-2-sulfonamide scaffold provides the essential zinc-binding sulfonamide group. Synthetic modifications are typically made by reacting the sulfonamide with other molecules to introduce "tail" moieties that can interact with other residues in the active site, thereby enhancing binding affinity and conferring selectivity for different CA isozymes. For instance, in the synthesis of certain galectin inhibitors, the sulfonamide is condensed with indole-2-carboxylic acid derivatives.[7]

Safety and Handling

As a chemical intermediate, 4,5-Dichlorothiophene-2-sulfonamide requires careful handling in a laboratory setting.

Hazard Identification

Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

4,5-Dichlorothiophene-2-sulfonamide stands as a testament to the power of heterocyclic scaffolds in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of complex and biologically active molecules. The well-established role of the thiophene sulfonamide moiety in carbonic anhydrase inhibition ensures its continued relevance in the development of therapeutics for a range of diseases. Future research will likely focus on leveraging the reactivity of the dichlorinated thiophene ring to explore novel substitution patterns, leading to the discovery of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic properties. As our understanding of the structural biology of target enzymes continues to grow, the rational design of novel therapeutics based on this and related scaffolds will undoubtedly accelerate the pace of drug discovery.

References

- Remko, M., & von der Lieth, C. W. (2004). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.

- Wu, C., et al. (2001). Acyl Substitution at the Ortho Position of Anilides Enhances Oral Bioavailability of Thiophene Sulfonamides: TBC3214, an ETA Selective Endothelin Antagonist. Journal of Medicinal Chemistry.

- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? PubMed.

- Ghorab, M. M., et al. (2015). Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online.

- Schoenwald, R. D., et al. (1990). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed.

- Duffy, K. J., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.

-

PubChem. (n.d.). 4,5-Dichlorothiophene-2-sulfonamide. Retrieved from [Link]

- Georgiev, A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

- Schoenwald, R. D., et al. (1988). Topically active ocular carbonic anhydrase inhibitors: novel biscarbonylamidothiadiazole sulfonamides as ocular hypotensive agents. PubMed.

- Wannberg, J., et al. (2024). N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands. European Journal of Medicinal Chemistry.

- Remko, M., & von der Lieth, C. W. (2004). The pK a values of the sulfonamides studied.

- Wannberg, J., et al. (2024). N-(Heteroaryl)

- Ponticello, G. S., et al. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry.

- Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.

- Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed.

- Scozzafava, A., & Supuran, C. T. (2000).

- WO2007023186A1 - Pyrazine derivatives and use as pi3k inhibitors. (2007).

- CN119462555A - 磺酰胺类化合物及其用途. (2024).

- WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions. (2015).

- US5470973A - Synthesis of sulfonamide intermediates. (1995).

-

PubChem. (n.d.). 5-chloro-N-[4,5-dichloro-2-(triazol-1-ylmethyl)phenyl]thiophene-2-sulfonamide. Retrieved from [Link]

- CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide. (2019).

- Aladdin Scientific. (n.d.). 4, 5-Dichlorothiophene-2-sulfonamide, min 97%, 1 gram.

- Prokopov, A. I., et al. (2010). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid.

- Li, Y., et al. (2021). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. NIH.

- EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation. (1986).

- Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.

- CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof. (2020).

-

PubChem. (n.d.). 4-Amino-5-chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]

- WO 2013/164833 A1. (2013). Googleapis.com.

- US9233946B2 - Sulfonamide compounds. (2016).

- US2492644A - Process for making 2,5-dichlorothiophene. (1949).

-

PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]

- Blicke, F. F. (1943). Thiophene, 2-chloromethyl-. Organic Syntheses Procedure.

- GNPS Library Spectrum CCMSLIB00005774536. (2020).

-

PubChemLite. (n.d.). 2,5-dichloro-3-thiophenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. WO2007023186A1 - Pyrazine derivatives and use as pi3k inhibitors - Google Patents [patents.google.com]

- 2. Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,5-Dichlorothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,5-dichlorothiophene-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing with the chlorination of 2-chlorothiophene to yield the 2,3-dichlorothiophene precursor. Subsequent chlorosulfonation and amination steps are detailed, providing a logical and experimentally grounded route to the target molecule. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering insights into the reaction mechanisms, experimental protocols, and potential challenges associated with this synthetic sequence.

Introduction

4,5-Dichlorothiophene-2-sulfonamide is a substituted thiophene derivative of significant interest in the field of medicinal chemistry. The thiophene sulfonamide moiety is a well-established pharmacophore present in a variety of therapeutic agents, notably as an inhibitor of carbonic anhydrases. The specific substitution pattern of 4,5-dichlorothiophene-2-sulfonamide makes it a valuable intermediate for the synthesis of more complex bioactive molecules. This guide delineates a robust and well-documented pathway for the preparation of this compound, emphasizing the chemical principles and practical considerations at each stage.

Overall Synthesis Pathway

The synthesis of 4,5-dichlorothiophene-2-sulfonamide can be strategically approached in three main stages, starting from the commercially available 2-chlorothiophene. The overall transformation is depicted below:

Figure 1: Overall synthetic pathway for 4,5-dichlorothiophene-2-sulfonamide.

Part 1: Synthesis of 2,3-Dichlorothiophene

The initial step involves the selective chlorination of 2-chlorothiophene to introduce a second chlorine atom at the adjacent 3-position. While direct chlorination of thiophene often leads to a mixture of isomers, the chlorination of 2-chlorothiophene can be controlled to favor the formation of 2,3-dichlorothiophene.

Reaction Mechanism and Rationale

The chlorination of thiophene and its derivatives proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring is highly activated towards electrophilic attack, often leading to polysubstitution. The presence of a chlorine atom at the 2-position deactivates the ring towards further substitution and directs incoming electrophiles. The regioselectivity of the second chlorination is influenced by both electronic and steric factors.

Experimental Protocol: Chlorination of 2-Chlorothiophene

This protocol is adapted from established methods for the chlorination of thiophene derivatives.

Materials:

-

2-Chlorothiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-chlorothiophene (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.05 equivalents).

-

Slowly add sulfuryl chloride (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,3-dichlorothiophene.

Table 1: Summary of Reaction Parameters for Chlorination

| Parameter | Value |

| Starting Material | 2-Chlorothiophene |

| Reagent | Sulfuryl chloride |

| Catalyst | Anhydrous aluminum chloride |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous quench, extraction, and washing |

| Purification | Fractional distillation |

Part 2: Synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride

The second stage of the synthesis involves the introduction of a sulfonyl chloride group onto the 2,3-dichlorothiophene ring. This is achieved through a chlorosulfonation reaction, a classic method for the preparation of aromatic sulfonyl chlorides.

Reaction Mechanism and Rationale

Chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) acts as the electrophile. The reaction of 2,3-dichlorothiophene with chlorosulfonic acid is expected to be regioselective, with substitution occurring at the 5-position, which is activated by the sulfur atom and less sterically hindered compared to the 4-position. This leads to the formation of 4,5-dichlorothiophene-2-sulfonyl chloride.

An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorothiophene-2-sulfonamide is a halogenated heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its structural features, particularly the presence of a sulfonamide group attached to a dichlorinated thiophene ring, make it a valuable scaffold for the development of potent enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its primary application as a precursor for pharmacologically active agents, with a focus on its role in the inhibition of carbonic anhydrases.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4,5-Dichlorothiophene-2-sulfonamide are crucial for its application in synthetic and medicinal chemistry.

IUPAC Name: 4,5-dichlorothiophene-2-sulfonamide

Synonyms: 4,5-Dichloro-2-thiophenesulfonamide

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 256353-34-1 | [1][2] |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][2] |

| Molecular Weight | 232.11 g/mol | [1][2] |

| Appearance | Solid | |

| InChI | 1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |

| SMILES | NS(=O)(=O)c1cc(Cl)c(Cl)s1 |

Synthesis of 4,5-Dichlorothiophene-2-sulfonamide

The synthesis of 4,5-dichlorothiophene-2-sulfonamide is a two-step process commencing with the chlorosulfonation of 2,5-dichlorothiophene, followed by amidation of the resulting sulfonyl chloride. This pathway is a common strategy for the preparation of aromatic sulfonamides.

Step 1: Synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride

The initial step involves the electrophilic substitution of 2,5-dichlorothiophene with chlorosulfonic acid. The electron-rich nature of the thiophene ring facilitates this reaction, with the sulfonyl chloride group predominantly directing to the C2 position.

Step 2: Amidation of 4,5-Dichlorothiophene-2-sulfonyl chloride

The intermediate sulfonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to yield the final sulfonamide product. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Experimental Protocol: Synthesis of 4,5-Dichlorothiophene-2-sulfonamide

This protocol outlines a laboratory-scale synthesis of 4,5-dichlorothiophene-2-sulfonamide.

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Concentrated Ammonium Hydroxide (28-30%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Chlorosulfonation:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C using an ice bath.

-

Slowly add 2,5-dichlorothiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4,5-dichlorothiophene-2-sulfonyl chloride.

-

-

Amidation:

-

Dissolve the crude 4,5-dichlorothiophene-2-sulfonyl chloride in a minimal amount of a suitable organic solvent like acetone or THF.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-dichlorothiophene-2-sulfonamide.

-

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the single proton on the thiophene ring. A broad singlet for the -NH₂ protons of the sulfonamide group, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | Four distinct signals in the aromatic region corresponding to the four carbon atoms of the thiophene ring. The carbon bearing the sulfonamide group would be the most deshielded. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹). Strong asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively). C-Cl stretching vibrations (around 800-600 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.9 g/mol , considering the most abundant isotopes). Isotopic peaks characteristic of the presence of two chlorine atoms (M+2 and M+4) and two sulfur atoms. |

Application in Drug Discovery: Carbonic Anhydrase Inhibition

The primary utility of 4,5-dichlorothiophene-2-sulfonamide in drug discovery lies in its role as a key intermediate for the synthesis of carbonic anhydrase inhibitors.

The Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.

Thiophene-based Sulfonamides as CA Inhibitors

The sulfonamide moiety is a critical pharmacophore for carbonic anhydrase inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The thiophene ring serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for different CA isoforms. Several patents highlight the development of thiophene sulfonamides as potent carbonic anhydrase inhibitors for lowering intraocular pressure.[3][4][5][6][7]

The dichlorination pattern in 4,5-dichlorothiophene-2-sulfonamide is significant as it influences the electronic properties of the thiophene ring and can provide additional points for interaction within the enzyme's active site, potentially leading to increased potency and isoform selectivity.

Caption: Synthetic pathway and mechanism of action of 4,5-Dichlorothiophene-2-sulfonamide.

Conclusion

4,5-Dichlorothiophene-2-sulfonamide is a key building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the established importance of the thiophene sulfonamide scaffold in carbonic anhydrase inhibition underscore its continued relevance in drug discovery and development. Further exploration of derivatives based on this core structure holds promise for the identification of new drug candidates with improved efficacy and selectivity profiles.

References

- Thiophene sulfonamides useful as carbonic anhydrase inhibitors.

- Thiophene sulfonamides useful as carbonic anhydrase inhibitors.

-

TIOPHENE SULPHONAMIDES USEFUL AS CARBONIC ANHYDRASIS INHIBITORS. PubChem. [Link]

- Thiophene sulfonamides useful as carbonic anhydrase inhibitors.

- Thiophene sulfonamides useful as carbonic anydrase inhibitors.

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CA2080223C - Thiophene sulfonamides useful as carbonic anhydrase inhibitors - Google Patents [patents.google.com]

- 4. US5153192A - Thiophene sulfonamides useful as carbonic anhydrase inhibitors - Google Patents [patents.google.com]

- 5. TIOPHENE SULPHONAMIDES USEFUL AS CARBONIC ANHYDRASIS INHIBITORS - Patent BR-9106330-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0527801B1 - Thiophene sulfonamides useful as carbonic anhydrase inhibitors - Google Patents [patents.google.com]

- 7. WO1991015486A1 - Thiophene sulfonamides useful as carbonic anydrase inhibitors - Google Patents [patents.google.com]

Biological activity of thiophene derivatives

An In-Depth Technical Guide to the Biological Activity of Thiophene Derivatives

Foreword

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, structural rigidity, and ability to serve as a bioisostere for the benzene ring have made it a cornerstone in the design of novel therapeutic agents.[3] Thiophene derivatives are not merely academic curiosities; they are integral components of numerous FDA-approved drugs, spanning treatments for inflammation, cancer, infectious diseases, and neurological disorders.[1] This guide provides drug development professionals and researchers with a comprehensive overview of the diverse biological activities of thiophene derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental workflows used to validate their therapeutic potential.

The Thiophene Scaffold: Physicochemical Properties and Synthetic Accessibility

Thiophene's prominence in drug discovery is rooted in its fundamental chemical nature. The sulfur atom's lone pair of electrons participates in the aromatic system, creating a π-electron-rich ring that is more reactive towards electrophilic substitution than benzene.[1] This reactivity, coupled with its lipophilic character, influences membrane permeability and interaction with biological targets.[1]

The synthetic accessibility of the thiophene core is a critical factor driving its exploration. Several named reactions provide robust routes to a vast library of substituted thiophenes:

-

Gewald Reaction: A multicomponent reaction that is a common and efficient route to synthesizing 2-aminothiophenes, which are key precursors for many biologically active compounds.[1][3][4][5]

-

Paal-Knorr Synthesis: This reaction converts 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.[1][5]

-

Hinsberg Thiophene Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.[3]

The availability of these diverse synthetic pathways allows for systematic modification of the thiophene scaffold, which is essential for optimizing biological activity through structure-activity relationship (SAR) studies.[5]

Anticancer Activity: Targeting Uncontrolled Proliferation

Thiophene derivatives have emerged as a formidable class of anticancer agents, exhibiting multiple mechanisms of action against various cancer cell lines.[4][6] The core therapeutic strategy involves selectively targeting pathways that are dysregulated in cancer cells.

Key Mechanisms of Action

-

Kinase Inhibition: Many signaling pathways crucial for cancer cell growth and survival are driven by kinases. Thiophene derivatives have been designed to act as potent inhibitors of key kinases such as VEGFR-2 and AKT, effectively blocking downstream signaling and halting proliferation.[7][8]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Certain thiophene derivatives function as antimitotic agents by binding to tubulin, disrupting microtubule assembly, and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[7]

-

Apoptosis Induction: A significant number of thiophene compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by increasing levels of reactive oxygen species (ROS) and altering the mitochondrial membrane potential, which triggers the activation of caspase cascades (e.g., caspase-3 and -9).[6][7][9]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of thiophene derivatives is highly dependent on the nature and position of substituents on the ring.[6]

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a cyano or nitro group, on the thiophene ring has been shown to enhance cytotoxic activity in several studies.[4]

-

Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrimidine (to form thienopyrimidines), can significantly increase potency by expanding the molecule's interaction with target proteins.[8]

-

Side Chains: The addition of specific side chains, like a 1-benzyl-3-yl-urea moiety, has been identified as critical for potent tubulin polymerization inhibition.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating the preliminary anticancer activity of novel compounds by measuring cell viability.[10][11]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 0.5–1.0 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[13]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have shown significant promise as antibacterial and antifungal agents, including activity against drug-resistant strains.[14][15][16]

Key Mechanisms of Action

-

Membrane Permeabilization: A primary mechanism of action for several antibacterial thiophenes is the disruption of the bacterial cell membrane.[14][15] This increased permeability leads to leakage of essential intracellular components and dissipation of ionic gradients, resulting in a bactericidal effect.[14][15]

-

Inhibition of Adherence: Some thiophene compounds can reduce the ability of bacteria to adhere to host cells, which is a critical first step in the infection process.[14]

-

Enzyme Inhibition: Thiophene-containing molecules can act as inhibitors of essential bacterial enzymes, disrupting critical metabolic or reproductive pathways.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial screening is typically summarized in tables to allow for easy comparison of compound efficacy.

| Compound ID | Target Organism | MIC₅₀ (mg/L)[14][15] |

| Thiophene 4 | A. baumannii (Col-R) | 16-32 |

| Thiophene 4 | E. coli (Col-R) | 8-32 |

| Thiophene 5 | A. baumannii (Col-R) | 16-32 |

| Thiophene 8 | E. coli (Col-R) | 8-32 |

| Thiophene 7a | S. aureus | - (Excellent Activity)[17] |

| Thiophene 8 | C. albicans | - (Excellent Activity)[17] |

Col-R: Colistin-Resistant

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19][20]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the thiophene derivative in a liquid growth medium within a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

-

Compound Dilution: Prepare a two-fold serial dilution of the thiophene compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50 or 100 µL.

-

Inoculation: Dilute the standardized bacterial suspension so that when 50 or 100 µL is added to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[21] Be sure to include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19][21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases pose a significant public health challenge. Thiophene derivatives, including commercial drugs like Tiaprofenic acid and Tinoridine, are known for their potent anti-inflammatory properties.[22][23]

Key Mechanisms of Action

The primary mechanism for the anti-inflammatory action of many thiophene derivatives is the inhibition of key enzymes in the arachidonic acid pathway.[22]

-

Cyclooxygenase (COX) Inhibition: These compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[22]

-

Lipoxygenase (LOX) Inhibition: Thiophenes can also inhibit 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, which are potent mediators of inflammation and allergic responses.[22][23]

-

Cytokine Modulation: Some derivatives can modulate the expression of inflammatory cytokines, reducing levels of pro-inflammatory mediators like TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10.[22]

General Workflow for Thiophene Derivative Drug Discovery

The path from initial synthesis to a potential drug candidate follows a structured, multi-stage workflow. This process is iterative, with feedback from biological testing guiding the next round of chemical synthesis and optimization.

Conclusion and Future Directions

The thiophene scaffold continues to be a remarkably fruitful starting point for the development of new medicines. Its versatility allows it to be tailored to interact with a wide array of biological targets, leading to diverse therapeutic activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][22][24] Future research will undoubtedly focus on developing more selective agents, particularly in the realm of kinase inhibitors for cancer and selective COX-2 inhibitors for inflammation, to improve efficacy and minimize side effects. Furthermore, the application of novel drug delivery systems, such as targeted nanoparticles, holds promise for enhancing the therapeutic index of potent thiophene derivatives by increasing their solubility and directing them specifically to the site of disease.[7][9] The continued exploration of this privileged heterocycle is certain to yield the next generation of innovative therapies.

References

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Synthesis, Properties, and Biological Applic

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.

- Bioassays for anticancer activities. PubMed.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

- Antimicrobial Susceptibility Testing.

- Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Unknown Source.

- (PDF) Bioassays for Anticancer Activities.

- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

- Thiophenes with antimicrobial activity isolated

- Antimicrobial Susceptibility Testing. Apec.org.

- Bioassays for anticancer activities.. Semantic Scholar.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Unknown Source.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- Synthesis and antimicrobial evaluation of novel thiophene derivatives.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sciensage.info [sciensage.info]

- 4. impactfactor.org [impactfactor.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. apec.org [apec.org]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journalwjarr.com [journalwjarr.com]

Dichlorothiophene Compounds: A Technical Guide to Synthesis, Properties, and Applications

Foreword

The unique electronic and structural characteristics of thiophene-based compounds have positioned them as foundational building blocks in modern chemistry. Among these, dichlorothiophene derivatives have emerged as particularly versatile intermediates, driving innovation across diverse scientific disciplines. Their strategic importance lies in the tunable reactivity imparted by the chlorine substituents, which allows for precise molecular engineering. This guide provides an in-depth exploration of dichlorothiophene compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, key properties, and multifaceted applications. We will delve into the causality behind experimental choices and present self-validating protocols, aiming to empower researchers to harness the full potential of these remarkable compounds.

The Dichlorothiophene Core: Isomeric Landscape and Physicochemical Properties

Dichlorothiophenes are five-membered heterocyclic aromatic compounds containing a sulfur atom and two chlorine substituents. The position of the chlorine atoms on the thiophene ring gives rise to several isomers, each with distinct reactivity and potential applications. The most commonly utilized isomers are 2,5-dichlorothiophene and 3,4-dichlorothiophene.

The presence of electron-withdrawing chlorine atoms significantly influences the electronic properties of the thiophene ring, enhancing its reactivity towards certain cross-coupling or nucleophilic substitution reactions.[1] This increased reactivity is a key advantage in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of Common Dichlorothiophene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3-Dichlorothiophene | 17249-79-5 | C4H2Cl2S | 153.03 | 173-174 | 1.456 | 1.568 |

| 2,5-Dichlorothiophene | 3172-52-9 | C4H2Cl2S | 153.03 | 162 | 1.442 | 1.562 |

| 3,4-Dichlorothiophene | 17249-76-2 | C4H2Cl2S | 153.03 | 182-183 | 1.488 | 1.573 |

Data sourced from various chemical suppliers.[2][3][4][5]

Synthesis of Dichlorothiophene Compounds: Key Methodologies

The reliable synthesis of dichlorothiophene isomers is crucial for their application. Several methods have been developed, with the choice of method often depending on the desired isomer and the scale of the reaction.

Chlorination of Thiophene

Direct chlorination of thiophene is a common route, but it can lead to a mixture of chlorinated products, including mono-, di-, tri-, and tetrachlorothiophenes. Controlling the reaction conditions, such as temperature and the amount of chlorinating agent, is critical to selectively obtain the desired dichlorothiophene isomer. For instance, the reaction of thiophene with chlorine gas can produce 2-chlorothiophene, which can be further chlorinated to yield 2,5-dichlorothiophene.[6][7]

Synthesis of 2,5-Dichlorothiophene from 2-Chlorothiophene

A specific process for preparing substantially pure 2,5-dichlorothiophene involves reacting 2-chlorothiophene with chlorine. The resulting product mixture is then heated in the presence of an alkali to decompose chlorine addition products, followed by distillation to isolate the 2,5-dichlorothiophene.[6]

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene

Materials:

-

2-Chlorothiophene

-

Chlorine gas

-

Sodium hydroxide (alkali)

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with 2-chlorothiophene.

-

Slowly introduce a slight molar excess of chlorine gas while maintaining the reaction temperature below 50°C.

-

After the chlorination is complete, heat the reaction mixture to between 100°C and 125°C.

-

Add an alkali solution (e.g., sodium hydroxide) to decompose any chlorine addition byproducts.

-

After the decomposition is complete, separate any solid matter.

-

Distill the resulting liquid to obtain a dichlorothiophene fraction consisting essentially of 2,5-dichlorothiophene.[6]

Applications in Organic Electronics and Materials Science

Thiophene-based π-conjugated organic molecules and polymers are of significant interest for their potential use as organic semiconductors.[8][9] Dichlorothiophenes serve as crucial building blocks in the synthesis of these advanced materials for applications in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs) [10]

-

Organic Field-Effect Transistors (OFETs) [8]

The incorporation of dichlorothiophene units into polymer backbones allows for the tuning of electronic properties such as band gaps and charge mobilities. The chlorine substituents can also influence the solid-state packing of the polymers, which is a critical factor for efficient charge transport.[8]

Conducting Polymers

Polythiophenes are a major class of conducting polymers with a wide range of applications, including as electrical conductors, in nonlinear optical devices, and as sensors.[11][12] The synthesis of polythiophenes can involve the polymerization of dichlorothiophene monomers. For example, 2,5-dichlorothiophene can be used to synthesize exclusively 2,5-coupled polythiophene, which is crucial for maintaining conjugation along the polymer chain.[11] The electrical conductivity of polythiophenes can be significantly increased through doping.[13][14]

Caption: Synthesis of conducting polythiophene from 2,5-dichlorothiophene.

Dye-Sensitized Solar Cells (DSSCs)

Fused thiophene derivatives have shown promise as photosensitizers in DSSCs due to their excellent photo and thermal stability.[10] The structural planarity and extended molecular conjugation of these molecules contribute to their performance. Dichlorothiophenes can be used as starting materials for the synthesis of more complex fused thiophene systems.

Applications in Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds are considered privileged pharmacophores in medicinal chemistry due to their diverse biological activities.[15][16] Dichlorothiophene derivatives serve as versatile intermediates in the synthesis of a wide array of therapeutic agents. The chlorine atoms provide reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.

Synthesis of Bioactive Molecules

Dichlorothiophenes are key building blocks for various pharmaceuticals. For example, 2,5-dichlorothiophene is an important intermediate in the synthesis of the anti-glaucoma drug Brinzolamide.[17] Furthermore, 4,5-dichlorothiophene-2-carboxylic acid is a crucial intermediate for creating novel drug candidates targeting various diseases.

Anticancer, Antifungal, and Antimicrobial Agents

Research has demonstrated the potential of dichlorothiophene-based compounds as anticancer, antifungal, and antimicrobial agents. Chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene have shown promising in vitro antifungal and antitubercular activities, as well as cytotoxic activity against prostate cancer cell lines.[18][19] Chlorothiophene-based chalcones have also been investigated as anticancer agents targeting the p53 pathway. Additionally, 3,4-dichlorothiophene 1,1-dioxide is used in the development of pharmaceutical agents with potential anti-inflammatory and antimicrobial properties.[20]

Caption: General workflow for synthesizing bioactive compounds from dichlorothiophenes.

Applications in Agrochemicals

Dichlorothiophene compounds are vital intermediates in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides.[21][22][23] Their chemical structure allows for targeted action against pests and diseases, contributing to improved crop yields.[21]

Fungicides

Thiophene derivatives are utilized in the development of fungicides, particularly those that inhibit the succinate dehydrogenase (SDH) enzyme in fungi.[23] 2,5-Dichlorothiophene is a key building block in the synthesis of various crop protection agents.[1][21]

Herbicides and Insecticides

2,5-Dichlorothiophene also serves as an intermediate in the production of herbicides.[22] The broader class of organochlorine compounds, which includes dichlorothiophenes, has a long history in pesticide development.[24] While older organochlorine pesticides like DDT have faced scrutiny due to environmental persistence, modern agrochemical research focuses on developing more targeted and environmentally benign compounds, a field where dichlorothiophene intermediates continue to play a role.[25][26]

Experimental Protocol: Synthesis of 2,5-Dichloro-3-thiophenecarboxylic acid (An Agrochemical Intermediate)

Materials:

-

2,5-Dichlorothiophene

-

Acetyl chloride

-

Aluminum trichloride (catalyst)

-

Sodium hypochlorite

-

Appropriate solvents

Procedure:

-

Synthesize the intermediate 2,5-dichloro-3-acetylthiophene by reacting 2,5-dichlorothiophene with acetyl chloride using aluminum trichloride as a catalyst.[27][28]

-

React the resulting 2,5-dichloro-3-acetylthiophene with sodium hypochlorite to produce 2,5-dichloro-3-thiophenecarboxylic acid.[27]

-

Purify the final product through appropriate methods such as recrystallization.

Conclusion and Future Outlook

Dichlorothiophene compounds are undeniably pivotal intermediates in contemporary chemical synthesis. Their utility spans from the creation of high-performance organic electronic materials to the development of life-saving pharmaceuticals and essential agrochemicals. The ability to selectively functionalize the thiophene ring through the strategic placement of chlorine atoms provides a powerful tool for molecular design. As research continues to push the boundaries of materials science and drug discovery, the demand for versatile and reactive building blocks like dichlorothiophenes is set to grow. Future innovations will likely focus on developing even more efficient and sustainable synthetic routes to these compounds and exploring their application in novel areas such as advanced sensors and environmental remediation technologies.[12][20] The continued exploration of the rich chemistry of dichlorothiophenes promises to unlock new solutions to some of the most pressing scientific and technological challenges.

References

- Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2,5-Dichlorothiophene in Modern Agrochemicals. (2025, November 19).

- 2,5-Dichlorothiophene. (n.d.). KCIL Chemofarbe Group.

- Thiophene-Based Organic Semiconductors. (2017, October 24). PubMed.

- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.).

- 2,5-Dichlorothiophene. (2025, September 25). ChemicalBook.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.).

- p-Channel Organic Semiconductors Based on Hybrid Acene−Thiophene Molecules for Thin-Film Transistor Applications. (n.d.). Journal of the American Chemical Society.

- 3,4-Dichlorothiophene 1,1-dioxide. (n.d.). Chem-Impex.

- 2,5-Dichlorothiophene. (n.d.). Chem-Impex.

- 2,5-Dichlorothiophene: High-Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (PDF) Thiophene-Based Organic Semiconductors. (n.d.). ResearchGate.

- Process for making 2,5-dichlorothiophene. (n.d.). Google Patents.

- What are the applications of 2,5-Dichlorothiophene-3-carboxylic acid? (n.d.). Guidechem.

- 2,3-Dichlorothiophene. (n.d.). Sigma-Aldrich.

- The Chemistry of Conducting Polythiophenes. (n.d.).

- The Role of Thiophene Derivatives in Modern Organic Synthesis. (2025, October 9).

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025, December 4). ResearchGate.

- Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (2017, December 26). Indian Journal of Pharmaceutical Education and Research.

- 2,3-Dichlorothiophene. (n.d.). ChemicalBook.

- 3,4-Dichlorothiophene: A Key Chemical Intermediate Manufacturer & Supplier in China. (2025, November 11).

- 2,5-Dibromo-3-chlorothiophene. (n.d.). Ossila.

- Applications of 2-(Chloromethyl)thiophene in Agrochemical Synthesis: A Detailed Guide for Researchers. (n.d.). Benchchem.

- 2,3-Dichlorothiophene. (n.d.). BOC Sciences.

- Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. (n.d.). The Journal of Organic Chemistry.

- Synthetic method of 2-chlorothiophene. (n.d.). Google Patents.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- (PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (2025, August 4). ResearchGate.

- Efficient bulk scale synthesis of popular pesticide synthon: tetrachlorothiophene. (2017, May 31).

- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025, March 18). Arabian Journal of Chemistry.

- 3,4-Dichlorothiophene 1,1-Dioxide. (n.d.). Santa Cruz Biotechnology.

- 2,5-Dichlorothiophene. (n.d.). Sigma-Aldrich.

- 3,4-Dichlorothiophene. (n.d.). PubChem.

- Structure-Conductivity-Relationship in Current Conducting Polymers of Thiophenes. (2025, August 6). ResearchGate.

- Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid. (n.d.). PubMed.

- Crop protection chemicals. (n.d.).

- Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples. (n.d.). PubMed.

- Structure-Conductivity-Relationship in Current Conducting Polymers of Thiophenes. (2009, December 29). Asian Journal of Chemistry.

- Synthesis and technical manufacture - and uses of representative pesticides in the following classes: Organochlorines (DDT, Gammexene,); Organophosphates (Malathion, Parathion). (n.d.). Bhatter College.

- Development of novel pesticides in the 21st century. (n.d.). PMC - NIH.

- (PDF) Research Progress on Polythiophene and Its Application as Chemical Sensor. (2022, March 26).

- Polythiophene: From Fundamental Perspectives to Applications. (n.d.). Request PDF.

Sources

- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. 2,3-二氯噻吩 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-Dichlorothiophene CAS#: 17249-79-5 [m.chemicalbook.com]

- 4. 2,5-二氯噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4-Dichlorothiophene | C4H2Cl2S | CID 140205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 7. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 8. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.cmu.edu [chem.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,5-Dichlorothiophene | 3172-52-9 [chemicalbook.com]

- 18. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. nbinno.com [nbinno.com]

- 22. chemimpex.com [chemimpex.com]